2-Methyloxolane-2-carbothioamide

Description

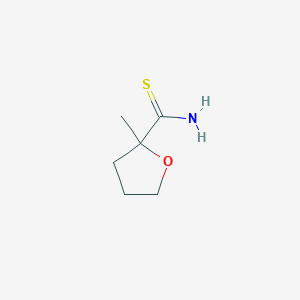

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxolane-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-6(5(7)9)3-2-4-8-6/h2-4H2,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFQNDYGRMIQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for 2 Methyloxolane 2 Carbothioamide

Methodologies for the Preparation of 2-Methyloxolane-2-carbothioamide

The preparation of the title compound hinges on the efficient formation of the C=S bond, a transformation that can be achieved through several established and optimized methodologies.

The most direct route to 2-Methyloxolane-2-carbothioamide is the thionation of its corresponding amide precursor, 2-Methyloxolane-2-carboxamide. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. Lawesson's reagent (LR) is a widely used, mild, and efficient thionating agent for this purpose. organic-chemistry.orgresearchgate.net The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent, forming a transient thiaoxaphosphetane intermediate. organic-chemistry.org This intermediate then fragments to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct. organic-chemistry.org

Compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent often requires milder conditions and provides cleaner reactions with higher yields. organic-chemistry.orgchemspider.com The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran (B95107) (THF) or toluene. Using THF as a solvent allows the reaction to proceed at room temperature, whereas toluene often requires heating. chemspider.com

Table 1: Typical Reaction Conditions for Direct Thionation using Lawesson's Reagent

| Parameter | Condition | Notes | Reference |

|---|---|---|---|

| Precursor | 2-Methyloxolane-2-carboxamide | The corresponding oxygen analog of the target compound. | chemspider.com |

| Reagent | Lawesson's Reagent | Typically 0.5 to 1.0 equivalents relative to the amide. | chemspider.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Toluene | THF allows for room temperature reactions, while toluene may require reflux. chemspider.com | chemspider.com |

| Temperature | Room Temperature to Reflux (e.g., 110 °C) | Dependent on the chosen solvent and reactivity of the substrate. | chemspider.com |

| Reaction Time | 30 minutes to several hours | Monitored by Thin Layer Chromatography (TLC). | chemspider.com |

| Work-up | Aqueous wash followed by extraction | Crucial for removing phosphorus byproducts before purification. chemspider.com | chemspider.com |

A convergent synthesis strategy offers a versatile approach to 2-Methyloxolane-2-carbothioamide, beginning with the construction of the substituted oxolane ring. 2-Methyloxolane, also known as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a bio-based solvent that can be synthesized from renewable resources like lignocellulosic biomass. nih.govmdpi.com Key platform molecules derived from biomass, such as levulinic acid (LA) or furfural (B47365) (FAL), serve as starting materials. nih.govmdpi.com

A plausible synthetic sequence would be:

Synthesis of 2-Methyloxolane: Production from levulinic acid involves a series of catalyzed hydrogenations and dehydrations. nih.govmdpi.com

Functionalization at the 2-position: Introduction of a functional group handle at the carbon adjacent to the ring oxygen. This can be achieved through various methods, such as lithiation followed by quenching with an electrophile.

Conversion to the Carboxamide: The introduced functional group is converted into a carboxylic acid, which is then transformed into the primary amide, 2-Methyloxolane-2-carboxamide, using standard peptide coupling reagents or via an acyl chloride intermediate.

Thionation: The final step involves the thionation of the amide as described in the direct thionation approach.

This multi-step approach allows for the synthesis of various derivatives by modifying the precursors or intermediates along the pathway.

Optimizing the synthesis of carbothioamides, including 2-Methyloxolane-2-carbothioamide, involves careful selection of reagents, catalysts, and reaction conditions to maximize yield and purity while minimizing reaction time.

Choice of Thionating Agent: While Lawesson's reagent is popular, phosphorus pentasulfide (P₄S₁₀) can also be used, though it often requires harsher conditions. researchgate.netnih.gov The choice depends on the substrate's sensitivity to temperature and reaction conditions.

Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and outcome. Anhydrous conditions are generally required to prevent hydrolysis of the thionating agent.

Temperature Control: The temperature must be controlled to prevent decomposition of the reagent or product. Lawesson's reagent itself can decompose at temperatures above 110 °C. chemicalbook.com

Microwave Irradiation: Modern synthetic methods include the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and, in some cases, improve yields. mdpi.com

Table 2: Parameters for Optimization of Carbothioamide Synthesis

| Parameter | Options and Considerations | Impact |

|---|---|---|

| Thionating Agent | Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀) | Affects reaction conditions (temperature, time) and substrate compatibility. researchgate.net |

| Solvent | THF, Toluene, Dioxane, Xylene | Influences solubility of reagents and reaction temperature. chemspider.com |

| Temperature | Room Temperature to >100 °C | Controls reaction rate versus potential for side reactions or decomposition. chemicalbook.com |

| Energy Source | Conventional Heating, Microwave Irradiation | Microwave can significantly accelerate the reaction. mdpi.com |

| Stoichiometry | 0.5 - 1.0 eq. of thionating agent (dimeric form) | Excess reagent can complicate purification. |

The target molecule possesses a chiral center at the C2 position of the oxolane ring. Consequently, the stereochemical outcome of the synthesis is a critical consideration.

Racemic Synthesis: If the synthesis begins with racemic 2-methyloxolane or its precursors, the final product, 2-Methyloxolane-2-carbothioamide, will be obtained as a racemic mixture of two enantiomers.

Enantioselective Synthesis: To obtain an enantiomerically pure product, the synthesis must incorporate a source of chirality. This can be achieved in two primary ways:

Chiral Starting Material: The synthesis can commence with an enantiomerically pure precursor, such as (R)- or (S)-2-methyloxolane.

Chiral Resolution: A racemic intermediate, such as 2-Methyloxolane-2-carboxylic acid, could be resolved into its separate enantiomers using a chiral resolving agent. Each enantiomer can then be carried forward to the final product.

The thionation step itself, using an achiral reagent like Lawesson's reagent, does not affect the existing stereocenter at the C2 position. Therefore, the stereochemistry of the final product is determined by the stereochemistry of the 2-Methyloxolane-2-carboxamide precursor.

Functional Group Transformations and Reactivity of the Carbothioamide Moiety

The carbothioamide group is a versatile functional moiety characterized by the thiocarbonyl (C=S) group. This group's reactivity is dictated by the polarizability of the C=S bond and the nucleophilicity of the sulfur atom.

The thiocarbonyl group in 2-Methyloxolane-2-carbothioamide can react with both nucleophiles and electrophiles.

Reactions with Electrophiles: The sulfur atom of the thiocarbonyl group is a soft nucleophile and readily reacts with soft electrophiles. For instance, alkylation with alkyl halides can occur at the sulfur atom to form thioimidate salts. These intermediates are useful for further functionalization.

Reactions with Nucleophiles: The carbon atom of the thiocarbonyl group is electrophilic and is susceptible to attack by nucleophiles. This reactivity is fundamental to many transformations of thioamides. The reaction of thiocarbonyl compounds with carbenes, for example, proceeds via an initial attack on the sulfur atom, leading to the formation of a thiocarbonyl ylide intermediate. researchgate.net This intermediate can then undergo various cyclization reactions. researchgate.net Similarly, attack by other nucleophiles can lead to addition products or the displacement of the sulfur atom.

Lack of Publicly Available Research Data for 2-Methyloxolane-2-carbothioamide Prevents Article Generation

Following a comprehensive and exhaustive search of scientific literature, databases, and patent archives, it has been determined that there is no publicly available research specifically detailing the chemical compound "2-Methyloxolane-2-carbothioamide." Consequently, the generation of a scientifically accurate and detailed article based on the provided outline is not possible at this time.

The user's request specified a highly structured article focusing on the synthesis, derivatization, and various reaction strategies involving 2-Methyloxolane-2-carbothioamide. This included detailed subsections on cycloaddition reactions, heterocycle annulation, redox chemistry, the synthesis of advanced intermediates, coupling reactions, macrocyclization strategies, and the chemo- and regioselectivity of its derivatization.

The creation of the requested article would necessitate detailed research findings, data tables, and specific examples of reactions and derivatizations. Without any primary or secondary sources referencing 2-Methyloxolane-2-carbothioamide, any attempt to generate the content as outlined would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, until research on 2-Methyloxolane-2-carbothioamide is conducted and published in the scientific domain, providing a thorough and authoritative article on this specific subject remains unfeasible.

Spectroscopic and Structural Characterization of 2 Methyloxolane 2 Carbothioamide and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Thioamide Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the characterization of the thioamide functional group in 2-methyloxolane-2-carbothioamide. The thioamide group (–C(S)NH₂–) gives rise to several characteristic vibrational bands that are sensitive to the surrounding molecular structure and intermolecular interactions.

The thioamide bond is a composite of C–N stretching, N–H bending, and C=S stretching vibrations. These are not isolated vibrations but rather coupled modes, often referred to as thioamide bands. Key vibrational modes for primary thioamides include:

ν(N–H) vibrations: Typically observed in the 3400-3100 cm⁻¹ region. The presence of two bands in this region for a primary thioamide corresponds to the asymmetric and symmetric stretching vibrations of the NH₂ group.

Thioamide I band (primarily δ(N–H) + ν(C–N)): This band is analogous to the amide I band in carboxamides and appears in the 1650-1600 cm⁻¹ region. It is a useful marker for the thioamide group. researchgate.net

Thioamide II band (primarily ν(C–N) + δ(N–H)): Found in the 1420-1380 cm⁻¹ range, this band involves significant contributions from both C–N stretching and N–H in-plane bending.

Thioamide III band (ν(C–C) + ν(C=S)): This vibration, located around 1100-1000 cm⁻¹, has contributions from C–C and C=S stretching.

Thioamide IV band (primarily ν(C=S)): The C=S stretching vibration is a key characteristic of the thioamide group and typically appears in the 850-600 cm⁻¹ region. This band can be sensitive to substitution and hydrogen bonding.

In the context of 2-methyloxolane-2-carbothioamide, the IR and Raman spectra would be expected to display these characteristic thioamide bands. Furthermore, vibrations associated with the 2-methyloxolane ring, such as C–O–C stretching and CH₂ rocking and twisting modes, would also be present. The specific positions of these bands can provide insights into intermolecular hydrogen bonding involving the thioamide N-H protons and the sulfur atom or the ether oxygen of the oxolane ring. Pressure-tuning Raman spectroscopy could also be employed to study changes in intermolecular interactions and detect potential structural phase transitions. nih.gov

Table 1: Representative Vibrational Frequencies for a Primary Thioamide

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| ν(N–H) asymmetric | ~3350 |

| ν(N–H) symmetric | ~3150 |

| Thioamide I | ~1620 |

| Thioamide II | ~1400 |

| Thioamide III | ~1050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the electronic environment of heteroatoms.

Proton NMR (¹H NMR) for Configurational and Conformational Analysis

The ¹H NMR spectrum of 2-methyloxolane-2-carbothioamide would provide a wealth of information regarding its structure. The protons of the oxolane ring would appear as a set of multiplets, with their chemical shifts and coupling constants being indicative of their relative stereochemistry. The methyl group at the C2 position would likely appear as a singlet.

The protons of the thioamide NH₂ group are expected to be diastereotopic due to the chiral center at C2, and thus may appear as two distinct broad singlets. Their chemical shifts would be sensitive to solvent and temperature due to hydrogen bonding and exchange phenomena. The conformation of the five-membered oxolane ring, which can adopt envelope or twist conformations, can also be inferred from the vicinal coupling constants between the ring protons.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 2-methyloxolane-2-carbothioamide, distinct signals would be observed for the methyl carbon, the carbons of the oxolane ring, and the thioamide carbon. The chemical shift of the thioamide carbon (C=S) is particularly diagnostic, typically appearing in the downfield region of the spectrum, often between 190 and 210 ppm. nih.gov The chemical shifts of the oxolane ring carbons would be influenced by the substituent at C2. For instance, in methoxymethane, the carbon atom attached to the oxygen appears at approximately 59.3 ppm. docbrown.info In more complex ether derivatives, these values can vary. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyloxolane-2-carbothioamide

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=S | 190 - 210 |

| C2 (Oxolane) | 75 - 85 |

| C5 (Oxolane) | 65 - 75 |

| C3, C4 (Oxolane) | 25 - 40 |

Heteronuclear NMR (e.g., ¹⁵N, ³³S) for Detailed Electronic Environment Probing

While less common, heteronuclear NMR spectroscopy of nuclei such as ¹⁵N and ³³S can offer deeper insights into the electronic structure of the thioamide group. ¹⁵N NMR chemical shifts are sensitive to hybridization and substitution effects. For a primary thioamide, the ¹⁵N chemical shift would provide information about the degree of C–N double bond character.

³³S NMR, although challenging due to the low natural abundance and quadrupolar nature of the ³³S nucleus, can directly probe the electronic environment of the sulfur atom. The chemical shift would be indicative of the C=S bond order and any intermolecular interactions involving the sulfur atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For 2-methyloxolane-2-carbothioamide, the molecular ion peak [M]⁺ would confirm its molecular formula.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the ether oxygen is a common fragmentation pathway for ethers, which could lead to the loss of the carbothioamide group or cleavage of the oxolane ring. miamioh.edu Fragmentation of the thioamide group itself can also occur, potentially leading to the loss of ·SH, ·NH₂, or the entire thioamide moiety. nih.govresearchgate.net The fragmentation pattern of the oxolane ring would likely involve the loss of small neutral molecules like ethylene. A possible fragmentation pathway could involve the initial cleavage of the C2-C(S)NH₂ bond. The relative abundance of the fragment ions can help in piecing together the structure of the molecule. High-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of the molecular ion and its fragments with high accuracy.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govyoutube.comnih.govlindau-nobel.orgmemtein.com For 2-methyloxolane-2-carbothioamide, an X-ray crystal structure would reveal precise bond lengths, bond angles, and torsion angles.

Of particular interest would be the geometry of the thioamide group. The C–N bond is expected to have partial double bond character, resulting in a shorter bond length than a typical C–N single bond and restricted rotation. The planarity of the thioamide group and the conformation of the oxolane ring would be clearly defined.

Conformational Analysis in Crystalline State

The conformation of 2-Methyloxolane-2-carbothioamide in the crystalline state would be determined by a combination of intramolecular steric and electronic effects. The oxolane (tetrahydrofuran) ring typically adopts an envelope or twist conformation to minimize torsional strain. The substituents at the C2 position, a methyl group and a carbothioamide group, would create a sterically hindered environment, influencing the puckering of the five-membered ring and the orientation of the carbothioamide moiety.

The planarity of the thioamide group (-C(=S)NH2) is a key feature, arising from the delocalization of the nitrogen lone pair into the C=S π-system. This results in a significant rotational barrier around the C-N bond. In the solid state, an anti-periplanar or syn-periplanar arrangement of the C=S and N-H bonds is expected. The presence of the chiral center at C2 would lead to specific preferred conformations to alleviate steric hindrance between the methyl group, the thioamide group, and the oxolane ring.

X-ray crystallography of analogous chiral thioamides reveals key structural parameters. While specific data for the title compound is unavailable, the following table presents representative data for a related chiral thioamide, illustrating typical bond lengths and angles.

| Parameter | Bond Length (Å) | Bond/Torsion Angle (°) |

| C=S | 1.65 - 1.71 | |

| C-N | 1.32 - 1.35 | |

| C2-C(S) | 1.50 - 1.55 | |

| S-C-N: 120 - 125 | ||

| C2-C(S)-N: 115 - 120 | ||

| O-C2-C(S)-N (Torsion) |

Note: This data is representative of analogous thioamide structures and not specific to 2-Methyloxolane-2-carbothioamide.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-Methyloxolane-2-carbothioamide would be dominated by a network of intermolecular hydrogen bonds involving the thioamide group. The N-H protons of the primary thioamide are excellent hydrogen bond donors, while the sulfur atom is a moderate hydrogen bond acceptor. The oxygen atom of the oxolane ring can also act as a hydrogen bond acceptor.

Common hydrogen bonding motifs observed in the crystal structures of primary thioamides include the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds, creating a characteristic R2(8) ring motif. acs.org Additionally, catemeric chains formed by N-H···S hydrogen bonds are also frequently observed. acs.org The presence of the oxolane oxygen could lead to the formation of N-H···O hydrogen bonds, further stabilizing the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Characterization

Given that 2-Methyloxolane-2-carbothioamide possesses a chiral center at the C2 position, chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, would be invaluable for the characterization of its stereoisomers. wikipedia.orgdaveadamslab.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. wikipedia.org

The electronic transitions of the thioamide chromophore, specifically the n → π* and π → π* transitions, are sensitive to the chiral environment. acs.org The n → π* transition of the C=S group typically appears at lower energy (longer wavelength) and is inherently sensitive to the molecular asymmetry. The sign and intensity of the Cotton effect associated with this transition can often be correlated with the absolute configuration of the adjacent stereocenter through empirical rules or, more reliably, through comparison with quantum chemical calculations of theoretical CD spectra. acs.org

For a definitive assignment of the absolute configuration of the (R) and (S) enantiomers of 2-Methyloxolane-2-carbothioamide, experimental CD spectra would be recorded and compared with the predicted spectra for each enantiomer, calculated using time-dependent density functional theory (TD-DFT). This approach allows for a reliable correlation between the observed CD spectrum and the three-dimensional structure of the molecule. acs.org

The following table outlines the expected electronic transitions for a thioamide chromophore and their relevance in CD spectroscopy.

| Transition | Typical Wavelength Range (nm) | Nature | CD Signal |

| n → π | 350 - 450 | Electronically forbidden, magnetically allowed | Strong Cotton effect, sensitive to stereochemistry |

| π → π | 250 - 300 | Electronically allowed | Strong Cotton effect |

Note: The exact wavelengths and intensities of the CD signals are dependent on the specific molecular structure and solvent.

Theoretical and Computational Chemistry Studies of 2 Methyloxolane 2 Carbothioamide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the properties of molecules from first principles. For a molecule like 2-methyloxolane-2-carbothioamide, these calculations can provide a deep understanding of its geometry, stability, electronic nature, and spectroscopic signatures.

The conformational landscape of 2-methyloxolane-2-carbothioamide is primarily dictated by the puckering of the oxolane ring and the orientation of the carbothioamide group. The tetrahydrofuran (B95107) (oxolane) ring is not planar and typically adopts a twisted (C₂) or an envelope (Cₛ) conformation. The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature.

The presence of a bulky carbothioamide group and a methyl group at the C2 position introduces significant steric considerations. Geometry optimization using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) would be the initial step. This process would identify the local and global energy minima on the potential energy surface.

It is predicted that the most stable conformer would seek to minimize steric hindrance between the substituents and the ring atoms. The orientation of the carbothioamide group relative to the oxolane ring will be a key factor. Rotational barriers around the C2-C(S) bond would also be calculated to identify the most stable rotational isomers (rotamers). The planarity of the thioamide group (C-S-N-H) is another important structural feature that would be assessed.

Table 1: Predicted Dihedral Angles for Major Conformers of 2-Methyloxolane-2-carbothioamide This table is a predictive representation based on known conformational preferences of similar structures.

| Conformer | Predicted Dihedral Angle O1-C2-C(S)-N (°) | Predicted Dihedral Angle C5-O1-C2-C(CH₃) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Axial-Thioamide | ~180 | ~60 | 0.0 (Global Minimum) |

| Equatorial-Thioamide | ~60 | ~180 | 1.5 - 3.0 |

The electronic properties of 2-methyloxolane-2-carbothioamide are of significant interest. The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity.

The HOMO is expected to be localized primarily on the carbothioamide group, specifically on the sulfur and nitrogen atoms, which possess lone pairs of electrons. The high energy of the HOMO would suggest that the molecule is a good electron donor. The LUMO is likely to be centered on the π* antibonding orbital of the C=S bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Analysis of the charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges. It is anticipated that the sulfur atom will carry a significant negative charge, while the carbon atom of the C=S group will be electrophilic. The nitrogen atom will also be electron-rich. This charge distribution is critical for predicting intermolecular interactions and sites susceptible to nucleophilic or electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for 2-Methyloxolane-2-carbothioamide This table presents hypothetical values based on typical DFT calculations for thioamides.

| Orbital | Predicted Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.5 | S, N lone pairs |

| LUMO | -1.2 | π* (C=S) |

| HOMO-LUMO Gap | 5.3 | - |

Computational methods can accurately predict various spectroscopic properties, which can aid in the experimental characterization of the molecule.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, would provide a predicted spectrum. The chemical shifts would be highly dependent on the conformational state of the oxolane ring and the electronic environment of each nucleus. For instance, the protons on the oxolane ring would exhibit complex splitting patterns due to their diastereotopic nature.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The most prominent peaks in the predicted IR spectrum would correspond to the N-H stretching vibrations (around 3300-3100 cm⁻¹), C-H stretching of the methyl and ring protons (around 3000-2850 cm⁻¹), and a strong absorption for the C=S stretching vibration (typically in the 1250-1050 cm⁻¹ region).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. Thioamides typically exhibit a π → π* transition at shorter wavelengths and a lower intensity n → π* transition at longer wavelengths.

Molecular Dynamics Simulations to Explore Conformational Flexibility

While quantum chemical calculations provide a static picture of the molecule at its energy minima, molecular dynamics (MD) simulations can explore its dynamic behavior over time. An MD simulation of 2-methyloxolane-2-carbothioamide in a solvent, such as water or chloroform, would provide valuable insights into its conformational flexibility.

By simulating the molecule's trajectory over nanoseconds or longer, one can observe the puckering of the oxolane ring, the rotation around the C2-C(S) bond, and the interactions with the surrounding solvent molecules. Analysis of the simulation trajectory would reveal the population of different conformers at a given temperature and the timescale of interconversion between them. This information is crucial for understanding how the molecule behaves in a realistic environment and which conformations are most likely to be biologically active or participate in chemical reactions.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction barriers.

A common route to synthesize carbothioamides is the reaction of a nitrile with hydrogen sulfide (B99878). For 2-methyloxolane-2-carbothioamide, this would involve the reaction of 2-methyloxolane-2-carbonitrile with H₂S. Computational analysis of this reaction would involve locating the transition state structure for the addition of H₂S across the nitrile's C≡N triple bond.

The calculations would likely be performed in the gas phase and in a solvent to account for environmental effects. The transition state would be characterized by the partial formation of a C-S bond and the transfer of a proton from H₂S to the nitrile nitrogen. The activation energy, which is the energy difference between the reactants and the transition state, would be calculated. A lower activation energy would indicate a more facile reaction. The reaction profile would also include any intermediate species and their relative stabilities. This type of analysis provides a detailed, step-by-step understanding of how the carbothioamide functional group is formed on the oxolane scaffold.

Following a comprehensive search of scientific databases and literature, no specific theoretical, computational, or experimental studies detailing the chemical compound "2-Methyloxolane-2-carbothioamide" could be identified. As a result, the generation of an article with the requested detailed sections on its theoretical and computational chemistry is not possible.

The provided outline requires in-depth information on:

Solvation Effects and Solvent Selection Rationalization (e.g., COSMO-RS applications in related oxolanes)

While extensive research exists for the related parent compound, 2-Methyloxolane (also known as 2-Methyltetrahydrofuran (B130290) or 2-MeTHF), particularly its application as a green solvent and the use of COSMO-RS to predict its solvation properties, this information does not pertain to the specified derivative, "2-Methyloxolane-2-carbothioamide". nih.govmdpi.comnih.govmdpi.com Adhering to the strict instruction to focus solely on the requested compound prevents the inclusion of data for related but distinct molecules.

Similarly, general information on the COSMO-RS methodology is available but cannot be applied without specific data for the molecule . wikipedia.orgscm.comzenodo.org

Without any available scientific data on the energy barriers, reaction energetics, or specific solvation effects of "2-Methyloxolane-2-carbothioamide," the creation of a scientifically accurate and informative article as per the user's request is unachievable. Further research and publication on this specific compound would be required before such an analysis could be composed.

Chemical Applications and Advanced Research Frontiers of 2 Methyloxolane 2 Carbothioamide

Utilization as a Building Block in Complex Molecule Synthesis

The true value of 2-Methyloxolane-2-carbothioamide in chemical synthesis lies in its potential as a versatile building block. The thioamide functional group is a well-established precursor for a variety of more complex structures, particularly nitrogen- and sulfur-containing heterocycles.

The carbothioamide functional group is a key synthon for constructing various heterocyclic systems, which are foundational scaffolds in medicinal and materials chemistry.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is a common feature in many pharmacologically active compounds. Thioamides, such as 2-Methyloxolane-2-carbothioamide, can serve as direct precursors to this scaffold. Generally, the synthesis involves the cyclization of a thioamide with a suitable reagent, such as hydrazonoyl halides. nih.gov The mesoionic nature of the thiadiazole ring can enhance a molecule's ability to cross cellular membranes, and the presence of sulfur often improves liposolubility. nih.gov The reaction of 2-Methyloxolane-2-carbothioamide with various hydrazonoyl halides could, therefore, provide a direct route to a library of novel thiadiazole derivatives bearing the 2-methyloxolane substituent. These derivatives are noted for their diverse biological potential. nih.govnih.gov

Thiosemicarbazones: Thiosemicarbazones are a class of compounds known for their broad spectrum of chemical and biological activities, synthesized through the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.govnih.govscirp.org While 2-Methyloxolane-2-carbothioamide is not directly a thiosemicarbazone, its structural relative, thiosemicarbazide, is the key building block. The synthesis of thiosemicarbazides often begins with amines reacting with reagents like thiophosgene (B130339) or carbon disulfide, followed by treatment with hydrazine. mdpi.com The principles governing the reactivity of the thioamide group in 2-Methyloxolane-2-carbothioamide are shared with these precursors, suggesting its potential utility in analogous synthetic strategies for creating complex molecular architectures.

Thioamides and their derivatives, like thiosemicarbazones, are highly effective ligands in coordination chemistry. Their ability to chelate metal ions stems from the presence of soft sulfur and hard nitrogen donor atoms within the functional group. scirp.org This dual-donor capability allows them to form stable complexes with a wide range of transition metals.

The 2-Methyloxolane-2-carbothioamide molecule, possessing both sulfur and nitrogen atoms in its carbothioamide group, is a prime candidate for ligand design. It can potentially act as a bidentate or monodentate ligand, coordinating to metal centers to form complexes with unique steric and electronic properties influenced by the bulky 2-methyloxolane ring. These metal complexes have potential applications in catalysis and materials science. scirp.org

Structure-Activity Relationship (SAR) Studies of 2-Methyloxolane-2-carbothioamide Derivatives in Chemical Biology

Structure-Activity Relationship (SAR) studies are crucial for optimizing the chemical or biological properties of a lead compound. For 2-Methyloxolane-2-carbothioamide, SAR studies would systematically explore how structural modifications affect its chemical reactivity and molecular interactions.

The chemical reactivity of 2-Methyloxolane-2-carbothioamide can be fine-tuned by altering substituents on either the oxolane ring or the carbothioamide group. SAR studies focus on synthesizing a series of analogues and evaluating the impact of these changes. For instance, in studies of other cycloalkylamide derivatives, increasing the hydrophobicity of the cyclic portion was found to dramatically improve inhibitory potency against certain enzymes. nih.gov Similarly, for thiosemicarbazone derivatives, the presence of a cyclohexyl ring versus a phenyl ring at the terminal nitrogen was shown to be more favorable for certain biological activities. nih.gov

Based on these principles, a systematic SAR study of 2-Methyloxolane-2-carbothioamide would involve creating derivatives to probe the effects of electronics and sterics.

Table 1: Proposed Derivatives of 2-Methyloxolane-2-carbothioamide for SAR Studies

| Modification Site | Parent Structure | Proposed Derivative Example | Rationale for Study |

| Oxolane Ring (C2) | 2-Methyl oxolane-2-carbothioamide | 2-Ethyl oxolane-2-carbothioamide | To investigate the effect of increased alkyl chain length and steric bulk on reactivity and molecular recognition. |

| Oxolane Ring (C5) | 2-Methyloxolane-2-carbothioamide | 5,5-Dimethyl-2-methyloxolane-2-carbothioamide | To assess how substitution away from the reactive center impacts solubility and conformational preference. |

| Thioamide Nitrogen | 2-Methyloxolane-2-carbothioamide | N-Phenyl-2-methyloxolane-2-carbothioamide | To evaluate the influence of aryl substitution on the electronic properties and hydrogen-bonding capabilities of the thioamide group. |

| Thioamide Nitrogen | 2-Methyloxolane-2-carbothioamide | N,N-Dimethyl-2-methyloxolane-2-carbothioamide | To block hydrogen-bonding donation and study the role of the NH₂ protons in molecular interactions. |

Derivatives of 2-Methyloxolane-2-carbothioamide can be designed as mechanistic probes to elucidate how the molecule interacts with other chemical systems. By systematically altering the molecule's structure, researchers can identify the specific functional groups or regions responsible for a particular interaction. For example, replacing the sulfur atom with an oxygen atom to create the corresponding amide (2-Methyloxolane-2-carboxamide) would directly probe the role of the thione group in a given chemical process. Similarly, synthesizing enantiomerically pure forms of the molecule would be essential for studying interactions in chiral environments. Such studies are fundamental in fields like enzyme inhibitor design and materials science, where understanding the mode of interaction at a molecular level is key to developing more effective compounds. nih.govresearchgate.net

Green Chemistry Principles in 2-Methyloxolane-2-carbothioamide Synthesis and Applications

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The structure of 2-Methyloxolane-2-carbothioamide is intrinsically linked to green chemistry principles, primarily through its 2-methyloxolane component.

2-Methyloxolane, also known as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is widely recognized as a bio-based solvent. nih.govnih.gov It is produced from renewable biomass sources like corn cobs or sugarcane bagasse, which are rich in carbohydrates. mdpi.comnih.gov These carbohydrates are converted into platform molecules like furfural (B47365) or levulinic acid, which are then hydrogenated to produce 2-MeTHF. mdpi.com This bio-derived origin makes it a sustainable alternative to petroleum-based solvents like tetrahydrofuran (B95107) (THF) and hexane (B92381). researchgate.netdntb.gov.ua

The application of green chemistry principles to 2-Methyloxolane-2-carbothioamide can be viewed in two ways:

Green Synthesis: The synthesis of the target compound could be designed to be environmentally benign by using 2-MeTHF itself as the reaction solvent. 2-MeTHF has demonstrated superior performance in many organometallic reactions compared to THF due to its higher stability. nih.gov

Sustainable Building Block: The entire 2-Methyloxolane-2-carbothioamide molecule can be considered a bio-derived building block. By incorporating the 2-methyloxolane moiety, any subsequent molecules synthesized from it carry forward this "green" credential.

Table 2: Green Chemistry Profile of the 2-Methyloxolane Moiety

| Principle | Attribute of 2-Methyloxolane (2-MeTHF) | Reference |

| Renewable Feedstock | Derived from non-food lignocellulosic biomass (e.g., furfural, levulinic acid). | mdpi.comnih.gov |

| Safer Solvent | Lower toxicity profile compared to hexane and THF; not classified as a neurotoxin. | researchgate.net |

| Process Efficiency | Higher boiling point (80°C) and greater stability in the presence of organometallic reagents reduces side reactions and allows for higher reaction temperatures. | nih.gov |

| Reduced Waste | Low miscibility with water simplifies product work-up and solvent recycling. | nih.gov |

| Biodegradability | Considered a more environmentally benign solvent option. | nih.gov |

Eco-friendly Synthetic Routes

The development of environmentally benign synthetic methodologies for the production of carbothioamides, the chemical class to which 2-Methyloxolane-2-carbothioamide belongs, is an area of active research. Traditional methods for thioamide synthesis often involve harsh reagents and produce significant waste. Modern approaches focus on milder conditions, atom economy, and the use of less hazardous substances.

One notable eco-friendly approach is the Willgerodt-Kindler reaction, which has been adapted to be more sustainable. This reaction typically involves an arylalkyl ketone, an amine, and elemental sulfur to form a thioamide. chemrxiv.org Recent modifications have focused on using greener solvents and catalyst-free conditions. For instance, performing the reaction in water can provide a range of aryl-substituted thioamides without the need for organic solvents. mdpi.com

Another green methodology involves the use of deep eutectic solvents (DESs). A protocol using a choline (B1196258) chloride-urea based DES allows for the synthesis of a wide variety of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur under mild, catalyst-free conditions. This method is advantageous due to the biodegradability of the solvent, reduced energy consumption, and the potential for solvent recycling.

Furthermore, water-mediated synthesis protocols have been developed that operate without any added energy, additives, or catalysts. organic-chemistry.org These methods allow for the conversion of readily available starting materials and are scalable, representing a significant step towards truly green chemical production. The use of inorganic sulfides, such as sodium hydrosulfide, as a sulfur source in multicomponent reactions also presents a more practical and cleaner alternative to traditional organosulfur reagents. mdpi.com

A summary of various eco-friendly synthetic routes for thioamides is presented in the table below.

| Synthetic Method | Key Features | Starting Materials |

| Modified Willgerodt-Kindler | Catalyst-free, water as solvent. mdpi.com | Arylalkyl ketones, amines, elemental sulfur |

| Deep Eutectic Solvents (DES) | Mild conditions, biodegradable and recyclable solvent. | Aldehydes/ketones, secondary amines, elemental sulfur |

| Water-Mediated Synthesis | No added energy, additives, or catalysts. organic-chemistry.org | Various readily available starting materials |

| Inorganic Sulfide (B99878) Reagents | Cleaner alternative to organosulfur reagents. mdpi.com | Amines, aryl methyl ketones, sodium hydrosulfide |

Sustainable Solvent Considerations (e.g., 2-methyloxolane as a solvent)

The oxolane (tetrahydrofuran) ring within the structure of 2-Methyloxolane-2-carbothioamide brings to the forefront the importance of sustainable solvents in chemical synthesis. 2-Methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF) itself is a prime example of a green solvent that is increasingly being used as a replacement for less environmentally friendly solvents like tetrahydrofuran (THF) and hexane.

2-Methyloxolane is derived from renewable biomass sources such as lignocellulose, which includes agricultural by-products like corn cobs and sugarcane bagasse. acs.orgnih.gov Its production from platform chemicals like furfural and levulinic acid, which are among the top bio-based chemicals identified by the U.S. Department of Energy, underscores its sustainable origins. acs.org

The properties of 2-methyloxolane make it an attractive solvent for a variety of chemical reactions. It has a higher boiling point and lower water solubility compared to THF, which can be advantageous for certain reaction conditions and product separations. It also forms an azeotrope with water, which can be a consideration in its recovery and recycling. rsc.org From a safety perspective, it is considered to have a better toxicological profile than many conventional solvents.

The European Food Safety Authority (EFSA) has assessed the safety of 2-methyloxolane as an extraction solvent for food production, indicating its low potential for bioaccumulation and no concern for genotoxicity. nih.gov Its use is being explored and implemented in various industrial processes, including the extraction of natural products and as a medium for organic synthesis. The properties of 2-methyloxolane in comparison to the conventional solvent hexane are detailed in the table below.

| Property | 2-Methyloxolane | Hexane |

| Source | Bio-based | Petroleum-based |

| Boiling Point | 80.2 °C | 69 °C |

| Water Solubility | 14 g/100 mL | 0.001 g/100 mL |

| Toxicity Profile | Lower neurotoxicity | Neurotoxic |

Emerging Research Directions and Future Perspectives for Thiocarbonyl Chemistry

The field of thiocarbonyl chemistry is continually evolving, with new synthetic methods and applications being developed. While specific research on 2-Methyloxolane-2-carbothioamide is not available, the broader trends in carbothioamide and thiocarbonyl research provide a glimpse into potential future directions.

Novel Synthetic Methodologies for Carbothioamides

Recent advancements in the synthesis of carbothioamides have focused on improving efficiency, substrate scope, and functional group tolerance. nih.gov These novel methodologies are moving away from classical thionating agents like phosphorus pentasulfide and Lawesson's reagent, which are often associated with harsh reaction conditions and difficult purification.

One emerging area is the use of transition-metal-free, one-pot, three-component reactions. For example, the reaction of chlorohydrocarbons, amides, and elemental sulfur provides a general route to both alkyl and aryl thioamides with good functional group tolerance. nih.gov This method avoids the issue of residual transition metals in the final product.

Another innovative approach involves the direct use of elemental sulfur activated by thiols for the decarboxylative thioamidation of α-keto carboxylic acids and amines. mdpi.com This method is notable for its broad functional group tolerance, including unprotected alcohols and carboxylic acids.

The development of methods for the synthesis of α-keto thioamides is also a significant area of research. Recent strategies include the thiocarbonylation of the C(sp3)-H bond of α-bromo ketones and the use of sulfoxonium ylides as substrates with amines. mdpi.com These methods provide access to valuable building blocks for further synthetic transformations.

A summary of some novel synthetic methodologies for carbothioamides is provided below.

| Methodology | Key Features | Starting Materials |

| Transition-Metal-Free Three-Component Reaction | Avoids residual transition metals. nih.gov | Chlorohydrocarbons, amides, elemental sulfur |

| Thiol-Mediated Decarboxylative Thioamidation | Broad functional group tolerance. mdpi.com | α-Keto carboxylic acids, amines, elemental sulfur |

| α-Keto Thioamide Synthesis from α-Bromo Ketones | Direct thiocarbonylation of C(sp3)-H bonds. mdpi.com | α-Bromo ketones, amines |

| α-Keto Thioamide Synthesis from Sulfoxonium Ylides | Utilizes sulfoxonium ylides as substrates. mdpi.com | Sulfoxonium ylides, primary or secondary amines |

Advanced Material Science Applications (excluding those with human health implications)

The unique electronic and chemical properties of the thiocarbonyl group make it a valuable component in the design of advanced materials. researchgate.net Research in this area is expanding beyond traditional applications and into the realm of polymer science and materials chemistry.

One significant application of thiocarbonyl compounds is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for creating well-defined polymers with controlled architectures. rsc.org The thiocarbonyl group plays a crucial role in mediating the polymerization process, allowing for the synthesis of block copolymers, star polymers, and other complex structures.

Thioamides themselves are being incorporated into polymers to create novel materials with unique properties. For example, a polymer of intrinsic microporosity (PIM) has been modified to include thioamide functionality. This modification alters the polymer's solubility and gas transport properties, leading to materials with increased selectivity for certain gases, which could be relevant for membrane-based gas separations. acs.org

Furthermore, thioamides have been shown to act as versatile bonds to induce directional and cooperative hydrogen bonding in supramolecular polymers. tue.nl This allows for the self-assembly of well-ordered, one-dimensional helical structures in solution. The high dipole moment of the thioamide bond contributes to the properties of these supramolecular assemblies.

Direct radical copolymerizations of thioamides with vinyl monomers have also been demonstrated, leading to the creation of vinyl polymers with degradable thioether bonds in their backbones. acs.org This offers a new approach to producing degradable polymers, which is a key goal in sustainable materials science. The reactivity of the thioamide can be tuned by altering the substituents on the nitrogen atom, providing a way to control the properties of the resulting polymer.

The table below summarizes some advanced material science applications of thiocarbonyl compounds.

| Application Area | Role of Thiocarbonyl/Thioamide | Potential Impact |

| RAFT Polymerization | Mediates controlled radical polymerization. rsc.org | Synthesis of well-defined and complex polymer architectures. |

| Polymers of Intrinsic Microporosity (PIMs) | Modifies polymer properties for gas separation. acs.org | Development of advanced membranes for gas separations. |

| Supramolecular Polymers | Induces directional hydrogen bonding and self-assembly. tue.nl | Creation of ordered, functional supramolecular materials. |

| Degradable Polymers | Incorporated into polymer backbones to create degradable linkages. acs.org | Design of more sustainable and environmentally friendly plastics. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Methyloxolane-2-carbothioamide, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves thioamide formation via nucleophilic substitution or condensation reactions. For example, reacting 2-methyloxolane-2-carbonyl chloride with ammonium thiocyanate in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere. Optimization includes varying temperature (0–60°C), catalyst choice (e.g., DMAP), and stoichiometric ratios. Purity is ensured via recrystallization from ethanol/water mixtures. Experimental protocols must detail solvent drying, inert gas purging, and characterization steps (e.g., NMR, IR) to confirm product identity .

Q. Which characterization techniques are critical for confirming the structure and purity of 2-Methyloxolane-2-carbothioamide?

- Answer : Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm the thioamide group (C=S resonance at ~200 ppm in C NMR) and oxolane ring conformation.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and rule out impurities.

- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable.

- Elemental Analysis : To validate purity (>95% recommended for publication). Ensure all data are cross-referenced with literature for known analogues .

Q. How should researchers assess the stability of 2-Methyloxolane-2-carbothioamide under varying experimental conditions?

- Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or HPLC.

- Photostability : Expose to UV light (254 nm) and analyze spectral changes.

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C. Report degradation products and half-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns) for 2-Methyloxolane-2-carbothioamide derivatives?

- Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in oxolane) or impurities. Strategies include:

- Variable-Temperature NMR : To observe conformational changes (e.g., coalescence of signals at elevated temperatures).

- 2D NMR (COSY, NOESY) : To assign coupling patterns and spatial proximity of protons.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

Q. What mechanistic insights exist for the reactivity of 2-Methyloxolane-2-carbothioamide in nucleophilic or electrophilic reactions?

- Answer : The thioamide group acts as a weak nucleophile due to resonance stabilization. Mechanistic studies should employ:

- Kinetic Isotope Effects (KIE) : To identify rate-determining steps.

- Trapping Experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates.

- DFT Studies : Map reaction pathways (e.g., activation energies for ring-opening vs. substitution). Recent work suggests steric hindrance from the 2-methyl group slows electrophilic attack at the sulfur atom .

Q. What computational approaches are suitable for predicting the physicochemical properties of 2-Methyloxolane-2-carbothioamide?

- Answer : Use quantum mechanical (QM) and molecular dynamics (MD) methods:

- Solubility Prediction : COSMO-RS simulations to estimate solubility in polar/nonpolar solvents.

- pKa Estimation : DFT-based methods (e.g., Jaguar) to calculate acid dissociation constants for the thioamide group.

- Conformational Analysis : MD simulations (e.g., GROMACS) to model oxolane ring flexibility and its impact on reactivity .

Data Reporting and Reproducibility

Q. What are the minimum data requirements for publishing synthetic procedures involving 2-Methyloxolane-2-carbothioamide?

- Answer : Journals require:

- Experimental Details : Solvent purity, reaction time/temperature, workup steps, and yields.

- Characterization Data : Full NMR assignments (δ, multiplicity, J-values), HRMS/Elemental Analysis results.

- Supporting Information : Crystallographic data (CIF files), raw spectral scans, and reproducibility checks (e.g., triplicate runs for yields) .

Q. How should researchers address conflicting literature reports on the reactivity of 2-Methyloxolane-2-carbothioamide?

- Answer : Perform comparative studies under standardized conditions (e.g., solvent, temperature). Use controlled experiments to isolate variables (e.g., catalyst vs. solvent effects). Publish negative results to clarify discrepancies and cite prior work transparently .

Safety and Handling

Q. What safety precautions are critical when handling 2-Methyloxolane-2-carbothioamide in the laboratory?

- Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Storage : In airtight containers under inert gas (argon) at –20°C to prevent oxidation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.